molecular formula C15H14N4O2 B2824831 (3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(benzofuran-2-yl)methanone CAS No. 2319786-41-7

(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(benzofuran-2-yl)methanone

Cat. No.: B2824831
CAS No.: 2319786-41-7
M. Wt: 282.303
InChI Key: XZMIPEIVISZCPP-UHFFFAOYSA-N
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Description

The compound “(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(benzofuran-2-yl)methanone)” is a synthetic organic molecule that features a combination of azetidine, triazole, and benzofuran moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, starting with the preparation of the individual moieties followed by their assembly into the final structure. A possible synthetic route could include:

    Synthesis of 1H-1,2,4-triazole: This can be achieved through the cyclization of hydrazine derivatives with formamide.

    Preparation of azetidine: Azetidine can be synthesized via the reduction of azetidinone or through cyclization reactions involving amines and haloalkanes.

    Formation of benzofuran: Benzofuran can be synthesized through the cyclization of o-hydroxyaryl ketones.

The final step would involve coupling these moieties under appropriate conditions, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to form the desired methanone linkage.

Industrial Production Methods

Industrial production would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: The benzofuran moiety can be oxidized to form benzofuranones.

    Reduction: The azetidine ring can be reduced to form azetidines with different substitution patterns.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Benzofuranones.

    Reduction: Substituted azetidines.

    Substitution: Triazole derivatives with various substituents.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a probe in biochemical assays.

    Medicine: Possible pharmacological activity due to the presence of bioactive moieties.

    Industry: Use in the synthesis of advanced materials or as a catalyst in organic reactions.

Comparison with Similar Compounds

Similar Compounds

    (3-(1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(benzofuran-2-yl)methanol: Similar structure but with a hydroxyl group instead of a methanone.

    (3-(1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(benzofuran-2-yl)ethanone: Similar structure but with an ethanone group.

Uniqueness

The presence of the methanone linkage in “(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(benzofuran-2-yl)methanone)” may confer unique reactivity and binding properties compared to its analogs, potentially leading to distinct biological activities or chemical behaviors.

Properties

IUPAC Name

1-benzofuran-2-yl-[3-(1,2,4-triazol-1-ylmethyl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O2/c20-15(14-5-12-3-1-2-4-13(12)21-14)18-6-11(7-18)8-19-10-16-9-17-19/h1-5,9-11H,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZMIPEIVISZCPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC3=CC=CC=C3O2)CN4C=NC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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